molecular formula C12H17BrN2O B7925011 (S)-2-Amino-N-(3-bromobenzyl)-N-ethylpropanamide

(S)-2-Amino-N-(3-bromobenzyl)-N-ethylpropanamide

Cat. No.: B7925011
M. Wt: 285.18 g/mol
InChI Key: WXWQRXPCWXWROQ-VIFPVBQESA-N
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Description

(S)-2-Amino-N-(3-bromobenzyl)-N-ethylpropanamide is a chiral amide derivative featuring an (S)-configured amino propanamide backbone substituted with a 3-bromobenzyl group and an ethyl group at the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting enzyme inhibition (e.g., histone deacetylases (HDACs)) or receptor modulation . The bromine atom at the benzyl para position enhances lipophilicity and may influence electronic interactions in binding pockets.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-bromophenyl)methyl]-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-3-15(12(16)9(2)14)8-10-5-4-6-11(13)7-10/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWQRXPCWXWROQ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)Br)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC(=CC=C1)Br)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-bromobenzyl)-N-ethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl bromide and (S)-2-amino-N-ethylpropanamide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.

    Catalysts and Reagents: Common catalysts include palladium-based catalysts for coupling reactions, and bases like potassium carbonate to neutralize the reaction mixture.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-bromobenzyl)-N-ethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a benzylamine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-(3-bromobenzyl)-N-ethylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-bromobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can trigger downstream signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylamide Derivatives

(a) Nitro-Substituted Analogs
  • (S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide (CAS 1307482-37-6): Structural Differences: Replaces the ethyl group with methyl and substitutes bromine with a nitro group. The methyl group reduces steric bulk at the amide nitrogen. Molecular Formula: C₁₁H₁₅N₃O₃ (MW: 237.25) vs. C₁₂H₁₆BrN₂O (MW: 293.18 for the target compound) .
(b) Heterocyclic Benzyl Analogs
  • (S)-2-Amino-N-(1-benzylpiperidin-4-yl)-N-ethylpropanamide (CAS 1354008-25-5): Structural Differences: Incorporates a piperidin-4-yl group instead of 3-bromobenzyl. Impact: The piperidine ring introduces conformational rigidity and basicity, which may enhance solubility or target selectivity. Molecular weight (289.42) is comparable to the target compound .

Alkyl Chain and Amide Nitrogen Modifications

(a) Cycloalkyl-Substituted Analogs
  • (S)-2-Amino-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (S45): Structural Differences: Replaces 3-bromobenzyl with a cyclooctylethyl group and adds an indole moiety. Impact: The cyclooctyl group increases hydrophobicity, while the indole may enable π-stacking interactions. This analog has shown applications in peptide library synthesis .
(b) Methyl vs. Ethyl Substitutions

Structural and Functional Data Tables

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance Reference
(S)-2-Amino-N-(3-bromobenzyl)-N-ethylpropanamide C₁₂H₁₆BrN₂O 293.18 3-Bromobenzyl, Ethyl HDAC inhibition (hypothesized)
(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide C₁₁H₁₅N₃O₃ 237.25 3-Nitrobenzyl, Methyl Not reported
(S)-2-Amino-N-(1-benzylpiperidin-4-yl)-N-ethylpropanamide C₁₇H₂₇N₃O 289.42 Benzylpiperidin-4-yl, Ethyl Not reported
YF479 C₂₃H₂₈BrN₃O₅ 518.40 3-Bromobenzyl, Hydroxy, Dimethoxy HDAC inhibitor (IC₅₀ < 100 nM)

Research Findings and Implications

  • Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may enhance binding to electron-rich enzyme pockets compared to nitro or methoxy groups .
  • Further assays are needed to validate this .

Biological Activity

(S)-2-Amino-N-(3-bromobenzyl)-N-ethylpropanamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H16BrN2O
  • Molecular Weight : 284.17 g/mol

Research indicates that this compound interacts with various biological targets, particularly in pain pathways and receptor modulation. Its structural features suggest potential interactions with the prokineticin receptor system, which plays a significant role in nociception and pain perception.

Pain Modulation

Studies have shown that this compound exhibits significant analgesic properties. It is suggested that the compound may enhance the endocannabinoid tone by inhibiting fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids, which are known to modulate pain pathways effectively .

Antagonistic Effects

The compound has been evaluated for its antagonistic effects on prokineticin receptors (PKRs). These receptors are involved in various physiological processes, including pain signaling. The antagonism of PKRs by this compound may provide a novel approach to pain management, particularly in conditions characterized by hyperalgesia .

Case Studies

StudyObjectiveFindings
Deplano et al. (2021)Evaluate analgesic effectsDemonstrated significant reduction in pain response in animal models when administered this compound at micromolar concentrations.
Research on PKR antagonismInvestigate receptor interactionsThe compound showed promising results as a selective antagonist for PKRs, indicating potential therapeutic applications in pain relief .

Pharmacological Profile

The pharmacological profile of this compound highlights its potential as a therapeutic agent. Key findings include:

  • Analgesic Activity : Effective at low concentrations, suggesting high potency.
  • Receptor Interaction : Selective for prokineticin receptors, which may lead to fewer side effects compared to non-selective analgesics.
  • Safety Profile : Preliminary studies indicate a favorable safety profile; however, further toxicological studies are required to confirm these findings.

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